4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole is a heterocyclic compound that features a unique structure combining triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core. The final step involves the reaction with appropriate reagents to introduce the 1,2,3-thiadiazole moiety .
Chemical Reactions Analysis
4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and structure-activity relationships.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. It also interacts with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the rings.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring, offering different pharmacological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have variations in the substituents on the triazole and thiadiazole rings, leading to different biological activities.
Properties
Molecular Formula |
C13H10N6O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10N6O2S2/c1-20-9-4-3-7(5-10(9)21-2)11-15-16-13-19(11)17-12(23-13)8-6-22-18-14-8/h3-6H,1-2H3 |
InChI Key |
JWEZTEUYQLAZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CSN=N4)OC |
Origin of Product |
United States |
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